molecular formula C8H9F6NO5S2 B14603600 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine CAS No. 58510-93-3

4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine

Katalognummer: B14603600
CAS-Nummer: 58510-93-3
Molekulargewicht: 377.3 g/mol
InChI-Schlüssel: VXPWHGOQQSQINM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine is a chemical compound known for its unique structure and properties It contains a morpholine ring substituted with a bis(trifluoromethanesulfonyl)ethenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine typically involves the reaction of morpholine with a suitable bis(trifluoromethanesulfonyl)ethenyl precursor. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product. Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and isolation of the final product to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced products.

    Substitution: The compound can participate in substitution reactions where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products.

Wissenschaftliche Forschungsanwendungen

4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of advanced materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of 4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Bis(trifluoromethanesulfonyl)methane
  • Trifluoromethanesulfonimide
  • N-Phenyl-bis(trifluoromethanesulfonimide)

Uniqueness

4-[2,2-Bis(trifluoromethanesulfonyl)ethenyl]morpholine is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

58510-93-3

Molekularformel

C8H9F6NO5S2

Molekulargewicht

377.3 g/mol

IUPAC-Name

4-[2,2-bis(trifluoromethylsulfonyl)ethenyl]morpholine

InChI

InChI=1S/C8H9F6NO5S2/c9-7(10,11)21(16,17)6(22(18,19)8(12,13)14)5-15-1-3-20-4-2-15/h5H,1-4H2

InChI-Schlüssel

VXPWHGOQQSQINM-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1C=C(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.